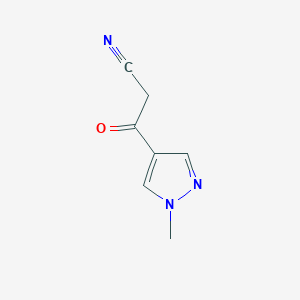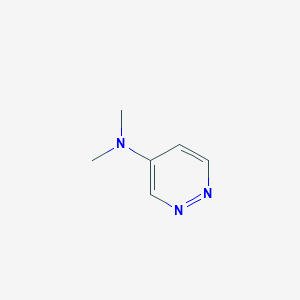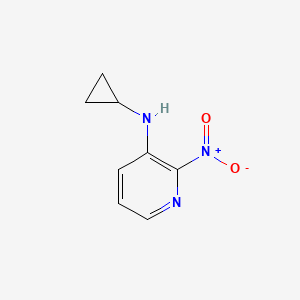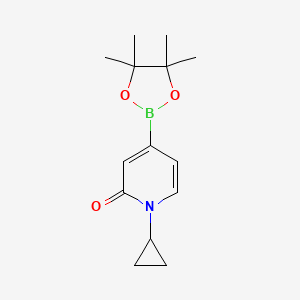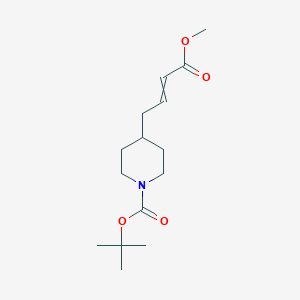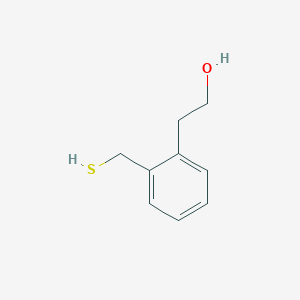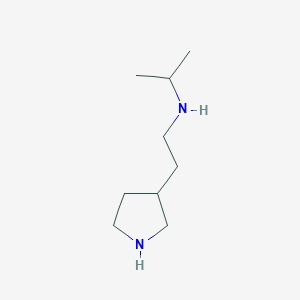![molecular formula C12H16N2O B13982138 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone CAS No. 41661-58-9](/img/structure/B13982138.png)
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone is a heterocyclic organic compound that features a piperidinone ring substituted with a pyridinyl ethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
The synthesis of 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency.
Análisis De Reacciones Químicas
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced with other functional groups under appropriate conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.
Aplicaciones Científicas De Investigación
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .
Comparación Con Compuestos Similares
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone can be compared with other similar compounds, such as:
1-[2-(Pyridin-4-yl)ethyl]piperazine: This compound has a similar structure but features a piperazine ring instead of a piperidinone ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are synthesized through different routes and have distinct pharmacological profiles. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which make it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
41661-58-9 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-(2-pyridin-2-ylethyl)piperidin-4-one |
InChI |
InChI=1S/C12H16N2O/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11/h1-3,7H,4-6,8-10H2 |
Clave InChI |
SPTQKBOLERELTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)CCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


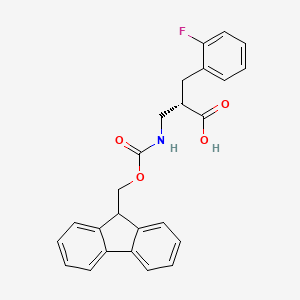
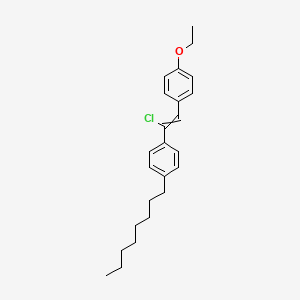
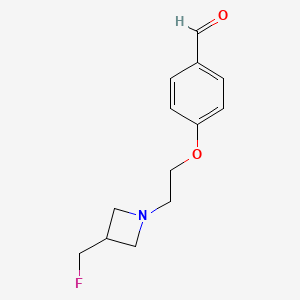
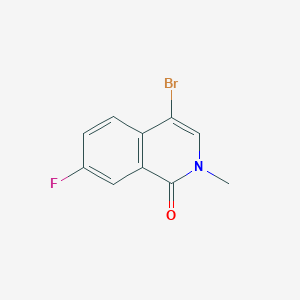
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)
